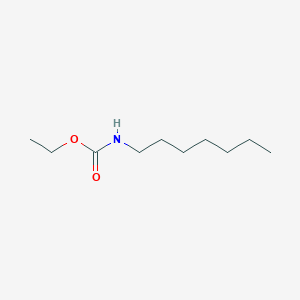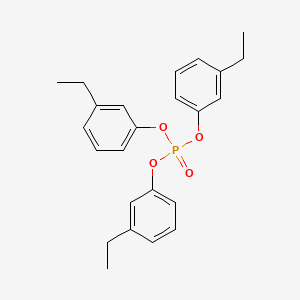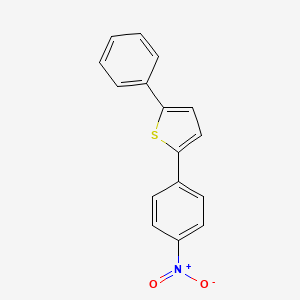![molecular formula C13H10O2S B14646608 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one CAS No. 51175-50-9](/img/structure/B14646608.png)
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one is an organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphthalene ring fused to a furan ring, with a methylsulfanyl group attached to the second position and a ketone group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a palladium-catalyzed reverse hydrogenolysis process.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being studied for their potential therapeutic effects.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to induce apoptosis in cancer cells by interfering with cellular redox balance and mitochondrial function . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound shares the naphthofuran core but lacks the methylsulfanyl group.
2-Substituted Naphtho[2,3-b]furan-4,9-diones: These compounds have various substituents at the second position, similar to 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
51175-50-9 |
|---|---|
Formule moléculaire |
C13H10O2S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
2-methylsulfanylbenzo[f][1]benzofuran-3-one |
InChI |
InChI=1S/C13H10O2S/c1-16-13-12(14)10-6-8-4-2-3-5-9(8)7-11(10)15-13/h2-7,13H,1H3 |
Clé InChI |
KVKUDQYWCFYZBU-UHFFFAOYSA-N |
SMILES canonique |
CSC1C(=O)C2=CC3=CC=CC=C3C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
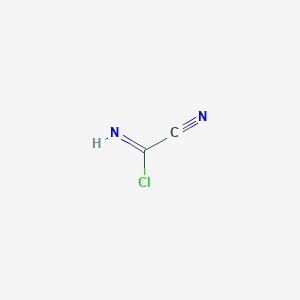
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
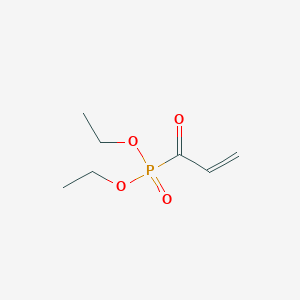
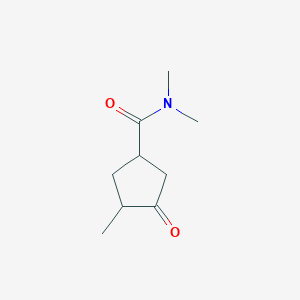
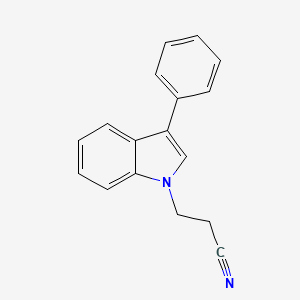
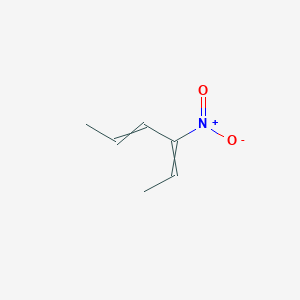
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

